In Vivo Toxicity Comparison: Reversan vs. Majority of Multidrug Transporter Inhibitors
Reversan demonstrates a differentiated safety profile in murine models compared to the majority of multidrug transporter inhibitors. The Burkhart et al. (2009) study explicitly states that 'As opposed to the majority of inhibitors of multidrug transporters, Reversan was not toxic by itself nor did it increase the toxicity of chemotherapeutic drug exposure in mice' [1]. This represents a class-level differentiation from earlier-generation MDR inhibitors such as verapamil (cardiotoxicity at required μM concentrations) and fumitremorgin C (discontinued due to toxicity) [2].
| Evidence Dimension | In vivo toxicity profile |
|---|---|
| Target Compound Data | No standalone toxicity; no increase in chemotherapy toxicity |
| Comparator Or Baseline | Majority of multidrug transporter inhibitors (class-level baseline) |
| Quantified Difference | Qualitative differentiation (nontoxic vs. toxic class majority) |
| Conditions | Murine models of neuroblastoma (syngeneic and human xenografts); in vivo administration |
Why This Matters
This safety differentiation is critical for in vivo experimental design where confounding toxicity from the MDR modulator itself would compromise interpretation of chemosensitization efficacy.
- [1] Burkhart CA, et al. Small-molecule multidrug resistance-associated protein 1 inhibitor reversan increases the therapeutic index of chemotherapy in mouse models of neuroblastoma. Cancer Res. 2009;69(16):6573-6580. View Source
- [2] PMC12522105 Table 1. Comparative analysis of ABC transporter inhibitors including fumitremorgin C toxicity assessment. View Source
